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Compound of Interest

Compound Name: 4-(Heptyloxy)benzoic acid

Cat. No.: B096684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The molecular formula C14H20O3 represents several isomeric compounds, the most

prominent of which is Heptylparaben (heptyl 4-hydroxybenzoate). This technical guide provides

a comprehensive overview of the characterization of this compound, focusing on its

physicochemical properties, spectroscopic data, and analytical methodologies. This document

is intended to serve as a valuable resource for researchers and professionals involved in the

analysis, development, and application of this and structurally related compounds.

Heptylparaben, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid.[1] It

has been utilized as a preservative in cosmetics, food, and pharmaceutical products due to its

antimicrobial properties.[1][2] A thorough understanding of its characteristics is crucial for its

application and for the development of new derivatives with potential therapeutic applications.

Physicochemical Properties
The physical and chemical properties of the primary isomer, Heptylparaben, are summarized

below. These properties are fundamental for its handling, formulation, and development.
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Property Value Reference

Molecular Weight 236.31 g/mol [3]

Appearance
White to off-white crystalline

solid
[4][5]

Melting Point 48-51 °C [3][4]

Boiling Point 338.77 °C (estimated) [5]

Water Solubility 0.02 mg/mL at 30 °C [3]

Solubility in Organic Solvents

Soluble in ethanol, propylene

glycol, chloroform (slightly),

methanol (slightly)

[4][5]

logP (Octanol-Water Partition

Coefficient)
4.83 [3]

pKa 8.23 ± 0.15 (Predicted) [5]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of C14H20O3

isomers. The following data corresponds to Heptylparaben.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (90 MHz, CDCl₃) δ [ppm] ¹³C NMR (25.16 MHz, CDCl₃) δ [ppm]

7.94 (d, 2H) 167.65

6.85 (d, 2H) 160.86

4.30 (t, 2H) 131.99

1.75 (m, 2H) 122.21

1.32 (m, 8H) 115.43

0.88 (t, 3H) 65.39

31.75

28.97

28.76

26.03

22.60

14.04

Reference for NMR Data:[3]

Infrared (IR) Spectroscopy
The IR spectrum of Heptylparaben exhibits characteristic absorption bands corresponding to its

functional groups.
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Wavenumber (cm⁻¹) Assignment

3600-3200 O-H stretch (phenolic)

2955, 2928, 2857 C-H stretch (aliphatic)

1712 C=O stretch (ester)

1608, 1592, 1511 C=C stretch (aromatic)

1279, 1170 C-O stretch

Reference for IR Data:[6][7]

Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and fragmentation

pattern of the compound.

m/z Interpretation

236.1412 [M]⁺ (Molecular Ion)

138 [HO-C₆H₄-COOH]⁺

121 [HO-C₆H₄-CO]⁺

99 [C₇H₁₅]⁺

Reference for MS Data:[4][8]

Experimental Protocols
The characterization of a compound with the molecular formula C14H20O3 involves a series of

analytical techniques to confirm its identity and purity.[9][10]

Synthesis of Heptylparaben
A common laboratory synthesis involves the Fischer esterification of p-hydroxybenzoic acid

with n-heptanol.[4]
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Procedure:

Combine p-hydroxybenzoic acid (1 equivalent) and n-heptanol (1.5 equivalents) in a round-

bottom flask.

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Heat the mixture under reflux for several hours, with continuous removal of water using a

Dean-Stark apparatus.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with a saturated

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization to obtain pure

Heptylparaben.

Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra for analysis.

4.2.2 Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr

pellet (for solids).
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Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

4.2.3 Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for separation and identification.[9] Electron ionization (EI) is a

common ionization technique.

Chromatographic Analysis
4.3.1 Thin-Layer Chromatography (TLC)

Stationary Phase: Silica gel plates.

Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

The optimal ratio should be determined experimentally.

Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., potassium

permanganate).

4.3.2 High-Performance Liquid Chromatography (HPLC)

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is

commonly employed.

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the

compound (e.g., 254 nm).

Biological Activity and Signaling Pathways
Derivatives of p-hydroxybenzoic acid, including parabens, have been reported to exhibit a

range of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects.

[1][2][11] The antimicrobial activity of parabens is a key reason for their use as preservatives.
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While specific signaling pathways for Heptylparaben are not extensively detailed in the

provided search results, the general mechanism of action for the antimicrobial effects of similar

phenolic compounds often involves disruption of microbial cell membranes and inhibition of key

cellular enzymes.
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Caption: General experimental workflow for the synthesis and characterization of an organic

compound.

Structure-Property Relationship of Heptylparaben
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Caption: Relationship between the structural features of Heptylparaben and its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C1085127&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1085127&Mask=200
https://theamericanjournals.com/index.php/tajmspr/article/view/5319
https://inlibrary.uz/index.php/tajmspr/article/view/36613
https://inlibrary.uz/index.php/tajmspr/article/view/36613
https://pmc.ncbi.nlm.nih.gov/articles/PMC3891543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3891543/
https://www.benchchem.com/product/b096684#molecular-formula-c14h20o3-characterization
https://www.benchchem.com/product/b096684#molecular-formula-c14h20o3-characterization
https://www.benchchem.com/product/b096684#molecular-formula-c14h20o3-characterization
https://www.benchchem.com/product/b096684#molecular-formula-c14h20o3-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b096684?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

